1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one
Description
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a fused heterocyclic compound featuring a bicyclic framework combining imidazole and 1,2,4-triazine moieties. This scaffold has garnered significant attention due to its versatility in medicinal chemistry, particularly as a privileged template for designing derivatives with antitumor, antimicrobial, and antioxidant activities . The compound’s structure allows for diverse substitutions at positions 3, 4, 6, 7, and 8, enabling fine-tuning of biological properties. Key derivatives of this core structure have demonstrated selective cytotoxicity against human cancer cell lines (e.g., LS180, HeLa, and A549) and distinct mechanisms of action, such as necrosis induction .
Properties
CAS No. |
62638-42-0 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,4,6,7-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H8N4O/c10-4-3-9-2-1-6-5(9)8-7-4/h1-3H2,(H,6,8)(H,7,10) |
InChI Key |
PMZZZHYBQIYHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(=O)NNC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-c][1,2,4]triazinones.
Scientific Research Applications
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Associated Activities
Activity Profiles and Selectivity
- Anticancer Activity : Derivatives with 3-yl acetate or 3,4-dione substituents (e.g., ethyl [4-oxo-8-aryl]acetates) exhibit potent antiproliferative effects, often via necrosis induction . In contrast, pyrimido[2,1-c][1,2,4]triazine derivatives (e.g., compound 11 in ) show mixed apoptosis/necrosis mechanisms, highlighting the role of fused ring systems in modulating cell death pathways .
- Antimicrobial Activity : Substitutions at position 3 (e.g., methylthio groups) correlate with enhanced antibacterial activity, whereas diphenyl modifications at position 7 improve antifungal potency .
- Antioxidant Activity : Acetohydrazide derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-OCH₃) at the 8-aryl position display superior reducing power compared to unsubstituted analogs .
Mechanistic Insights
- Necrosis vs.
- Antioxidant Mechanisms: Acetohydrazides act as hydrogen donors, neutralizing free radicals, with substituent electronegativity directly influencing efficacy .
Biological Activity
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : 168.17 g/mol
This compound contains a fused imidazole and triazine ring system which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazines and various carbonyl compounds. The synthetic pathways often utilize cyclization reactions that form the tricyclic structure essential for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
One study evaluated the anticancer properties of several derivatives on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active compound showed IC₅₀ values ranging from 2.38 to 3.77 µM , indicating potent growth inhibition compared to standard chemotherapeutic agents like cisplatin (IC₅₀ = 0.24–1.22 µM) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| Cisplatin | SISO | 0.24 |
| Cisplatin | RT-112 | 0.22 |
Antiviral Activity
In addition to anticancer properties, certain derivatives have shown promising anti-HIV activity in vitro. A study involving various substituted triazine derivatives reported significant inhibition of HIV replication at micromolar concentrations .
Research Findings:
- Compound C : Exhibited an EC₅₀ value of 0.5 µM against HIV.
- Compound D : Showed an EC₅₀ value of 0.8 µM , indicating a strong antiviral effect.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications:
- Substituents on the triazine ring : Electron-withdrawing groups enhance anticancer activity.
- Alkyl groups on the imidazole ring : Influence lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
